molecular formula C7H9Cl2N3O B1444330 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine CAS No. 879609-73-1

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Cat. No.: B1444330
CAS No.: 879609-73-1
M. Wt: 222.07 g/mol
InChI Key: PIUWRBXZLZJOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxyethyl group at the nitrogen atom, and an amine group at position 4 of the pyrimidine ring.

Biochemical Analysis

Biochemical Properties

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering their activity and downstream signaling .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or metabolic processes. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates. Additionally, this compound can affect the levels of specific metabolites, such as amino acids or nucleotides, by modulating their synthesis or degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by substitution reactions. One common method involves the reaction of 2,6-dichloropyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Coupling Reactions: Palladium catalysts, boron reagents.

Major Products

    Substituted Pyrimidines: Formed by nucleophilic substitution.

    N-oxides: Formed by oxidation.

    Dechlorinated Derivatives: Formed by reduction.

Scientific Research Applications

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUWRBXZLZJOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729502
Record name 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879609-73-1
Record name 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.